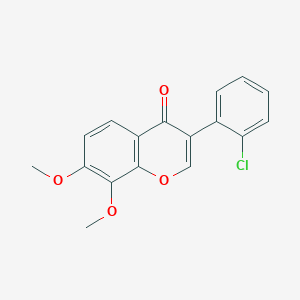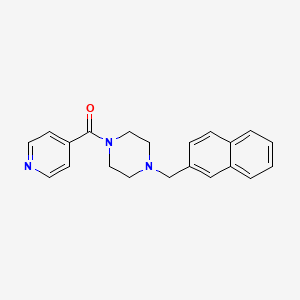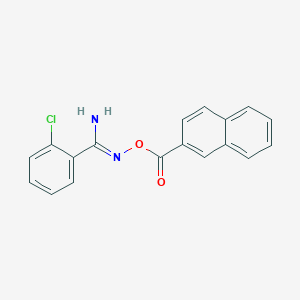
3-isopropoxy-N-(2-methylphenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-isopropoxy-N-(2-methylphenyl)benzamide, also known as IMB-5, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. IMB-5 is a benzamide derivative that has been synthesized using various methods, including the use of N-alkylation and acylation reactions.
科学的研究の応用
3-isopropoxy-N-(2-methylphenyl)benzamide has been studied extensively for its potential applications in various fields, including cancer research, neuroscience, and drug discovery. In cancer research, 3-isopropoxy-N-(2-methylphenyl)benzamide has been shown to inhibit the growth of cancer cells through the regulation of various signaling pathways. In neuroscience, 3-isopropoxy-N-(2-methylphenyl)benzamide has been shown to have neuroprotective effects and to improve cognitive function. In drug discovery, 3-isopropoxy-N-(2-methylphenyl)benzamide has been used as a lead compound for the development of new drugs with improved efficacy and safety profiles.
作用機序
The mechanism of action of 3-isopropoxy-N-(2-methylphenyl)benzamide is not fully understood, but it is believed to involve the regulation of various signaling pathways, including the PI3K/Akt/mTOR and MAPK/ERK pathways. 3-isopropoxy-N-(2-methylphenyl)benzamide has been shown to inhibit the activity of these pathways, leading to the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects:
3-isopropoxy-N-(2-methylphenyl)benzamide has been shown to have various biochemical and physiological effects, including the inhibition of cell growth and proliferation, the induction of apoptosis, and the regulation of various signaling pathways. In addition, 3-isopropoxy-N-(2-methylphenyl)benzamide has been shown to have neuroprotective effects and to improve cognitive function.
実験室実験の利点と制限
One of the main advantages of using 3-isopropoxy-N-(2-methylphenyl)benzamide in lab experiments is its high yield of synthesis, which makes it readily available for research purposes. In addition, 3-isopropoxy-N-(2-methylphenyl)benzamide has been shown to have a wide range of potential applications in various fields. However, one of the limitations of using 3-isopropoxy-N-(2-methylphenyl)benzamide is its limited solubility in water, which can make it difficult to use in certain experiments.
将来の方向性
There are several future directions for research on 3-isopropoxy-N-(2-methylphenyl)benzamide. One area of research is the development of new derivatives of 3-isopropoxy-N-(2-methylphenyl)benzamide with improved efficacy and safety profiles. Another area of research is the investigation of the potential applications of 3-isopropoxy-N-(2-methylphenyl)benzamide in drug discovery, particularly in the development of new cancer therapies. Finally, further research is needed to fully understand the mechanism of action of 3-isopropoxy-N-(2-methylphenyl)benzamide and its potential applications in various fields.
Conclusion:
In conclusion, 3-isopropoxy-N-(2-methylphenyl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. 3-isopropoxy-N-(2-methylphenyl)benzamide can be synthesized using various methods, and it has been shown to have a wide range of potential applications in cancer research, neuroscience, and drug discovery. Further research is needed to fully understand the mechanism of action of 3-isopropoxy-N-(2-methylphenyl)benzamide and its potential applications in various fields.
合成法
3-isopropoxy-N-(2-methylphenyl)benzamide can be synthesized using various methods, including the use of N-alkylation and acylation reactions. One of the most common methods involves the reaction of 3-isopropoxyaniline with 2-methylbenzoyl chloride in the presence of a base such as sodium hydride. This reaction leads to the formation of 3-isopropoxy-N-(2-methylphenyl)benzamide as a white solid with a high yield.
特性
IUPAC Name |
N-(2-methylphenyl)-3-propan-2-yloxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2/c1-12(2)20-15-9-6-8-14(11-15)17(19)18-16-10-5-4-7-13(16)3/h4-12H,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEYVXNGQIFNBHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=CC(=CC=C2)OC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methylphenyl)-3-(propan-2-yloxy)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![methyl (4-{[(3,4-dimethylphenoxy)acetyl]amino}phenyl)acetate](/img/structure/B5760560.png)

![3-nitro-N'-[1-(2-thienyl)ethylidene]benzohydrazide](/img/structure/B5760578.png)


![N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(3-nitrophenyl)glycinamide](/img/structure/B5760612.png)
![N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-N'-(4-methylphenyl)urea](/img/structure/B5760620.png)


![2-benzyl-1,3,4,8-tetramethyl-2H-dipyrrolo[1,2-b:3',4'-d]pyridazine](/img/structure/B5760636.png)